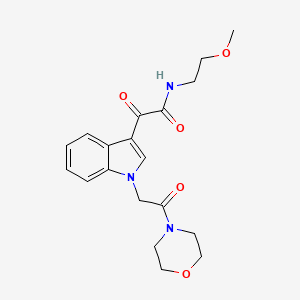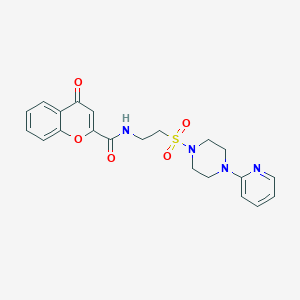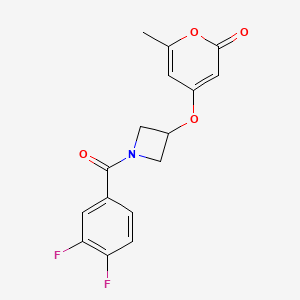![molecular formula C22H27ClN2O3 B2526568 1-[(3,4-dimethoxyphenyl)methyl]-6-methoxy-1-methyl-1H,2H,3H,4H,9H-pyrido[3,4-b]indole hydrochloride CAS No. 1046806-90-9](/img/structure/B2526568.png)
1-[(3,4-dimethoxyphenyl)methyl]-6-methoxy-1-methyl-1H,2H,3H,4H,9H-pyrido[3,4-b]indole hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(3,4-dimethoxyphenyl)methyl]-6-methoxy-1-methyl-1H,2H,3H,4H,9H-pyrido[3,4-b]indole hydrochloride is a useful research compound. Its molecular formula is C22H27ClN2O3 and its molecular weight is 402.92. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mécanisme D'action
Target of Action
The compound belongs to the class of indole derivatives . Indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with multiple targets in the body.
Biochemical Pathways
Given the wide range of biological activities exhibited by indole derivatives , it is likely that this compound affects multiple biochemical pathways.
Pharmacokinetics
The solubility of the compound in dmso suggests that it may have good bioavailability.
Result of Action
Given the wide range of biological activities exhibited by indole derivatives , it is likely that this compound has multiple effects at the molecular and cellular level.
Analyse Biochimique
Biochemical Properties
1-[(3,4-dimethoxyphenyl)methyl]-6-methoxy-1-methyl-1H,2H,3H,4H,9H-pyrido[3,4-b]indole hydrochloride plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, this compound has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules, such as ATP, to specific substrates. This inhibition can affect signaling pathways that regulate cell growth and differentiation . Additionally, it binds to specific receptors on cell membranes, modulating their activity and influencing downstream signaling cascades.
Cellular Effects
The effects of this compound on various cell types are profound. It has been observed to alter cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound can induce apoptosis (programmed cell death) by activating pro-apoptotic genes and inhibiting anti-apoptotic genes . It also affects cell cycle progression, potentially leading to cell cycle arrest at specific phases, thereby inhibiting cell proliferation.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as DNA and proteins, altering their structure and function. This binding can inhibit enzyme activity, such as that of topoisomerases, which are involved in DNA replication and transcription . Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cell growth, differentiation, and apoptosis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are critical factors influencing its long-term effects. Studies have shown that it remains stable under specific conditions but can degrade when exposed to light or high temperatures . Long-term exposure to this compound in cell cultures has been associated with sustained changes in cellular function, including alterations in cell signaling and gene expression.
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At lower doses, it may exhibit therapeutic effects, such as reducing tumor growth or inflammation . At higher doses, it can cause toxic effects, including liver and kidney damage. The threshold for these effects varies depending on the animal model and the specific conditions of the study.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized by liver enzymes, including cytochrome P450 enzymes, which convert it into various metabolites . These metabolites can have different biological activities and may contribute to the overall effects of the compound. The compound can also influence metabolic flux, altering the levels of key metabolites involved in energy production and biosynthesis.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes and its accumulation in specific cellular compartments . This distribution is crucial for its biological activity, as it determines the concentration of the compound at its sites of action.
Subcellular Localization
The subcellular localization of this compound is essential for its function. It can be directed to specific organelles, such as the nucleus or mitochondria, through targeting signals or post-translational modifications . This localization allows the compound to interact with its target biomolecules effectively, influencing cellular processes such as gene expression and energy metabolism.
Propriétés
IUPAC Name |
1-[(3,4-dimethoxyphenyl)methyl]-6-methoxy-1-methyl-2,3,4,9-tetrahydropyrido[3,4-b]indole;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O3.ClH/c1-22(13-14-5-8-19(26-3)20(11-14)27-4)21-16(9-10-23-22)17-12-15(25-2)6-7-18(17)24-21;/h5-8,11-12,23-24H,9-10,13H2,1-4H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORZZXIUGFHAHCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(CCN1)C3=C(N2)C=CC(=C3)OC)CC4=CC(=C(C=C4)OC)OC.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[4-(4-ethylbenzenesulfonyl)piperazin-1-yl]-1H-1,3-benzodiazole](/img/structure/B2526492.png)

![2-chloro-N-[(1R)-1-(1-methyl-1H-1,2,3-triazol-5-yl)ethyl]propanamide](/img/structure/B2526497.png)



![4-tert-butyl-N-[2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]benzamide](/img/structure/B2526501.png)
![4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]-1-[1-(thiophen-2-yl)cyclopentanecarbonyl]piperidine](/img/structure/B2526505.png)
![3-[4-(2-oxo-2H-chromen-3-yl)-2-sulfanylidene-2,3-dihydro-1H-imidazol-1-yl]benzoic acid](/img/structure/B2526506.png)

![3-methyl-2-oxo-N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2526508.png)
